molecular formula C24H25F4N3O3 B12422266 Dhodh-IN-20

Dhodh-IN-20

Cat. No.: B12422266
M. Wt: 479.5 g/mol
InChI Key: JGGJFEOIKVIQJV-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dhodh-IN-20 is a small molecule inhibitor targeting dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidine nucleotides. DHODH plays a crucial role in cellular metabolism, particularly in rapidly proliferating cells such as cancer cells. Inhibiting DHODH can lead to nucleotide depletion, cell cycle arrest, and apoptosis, making this compound a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dhodh-IN-20 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic routes and reaction conditions can vary, but common steps include:

    Formation of Intermediates: Initial steps often involve the preparation of intermediates through reactions such as condensation, cyclization, and functional group transformations.

    Coupling Reactions: The final step usually involves coupling the intermediates under specific conditions, such as using catalysts or specific solvents, to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes:

Chemical Reactions Analysis

Types of Reactions

Dhodh-IN-20 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may yield reduced forms of this compound .

Mechanism of Action

Dhodh-IN-20 exerts its effects by inhibiting DHODH, an enzyme involved in the de novo synthesis of pyrimidine nucleotides. The inhibition of DHODH leads to:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Dhodh-IN-20

This compound is unique due to its specific chemical structure, which may offer advantages in terms of potency, selectivity, and pharmacokinetic properties compared to other DHODH inhibitors.

Properties

Molecular Formula

C24H25F4N3O3

Molecular Weight

479.5 g/mol

IUPAC Name

5-fluoro-4-[2-(2-hydroxypropan-2-yl)-1-methylimidazol-4-yl]-N-(2-methylphenyl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxybenzamide

InChI

InChI=1S/C24H25F4N3O3/c1-13-8-6-7-9-18(13)29-21(32)16-10-17(25)15(11-20(16)34-14(2)24(26,27)28)19-12-31(5)22(30-19)23(3,4)33/h6-12,14,33H,1-5H3,(H,29,32)/t14-/m0/s1

InChI Key

JGGJFEOIKVIQJV-AWEZNQCLSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C2=C(C=C(C(=C2)F)C3=CN(C(=N3)C(C)(C)O)C)O[C@@H](C)C(F)(F)F

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C=C(C(=C2)F)C3=CN(C(=N3)C(C)(C)O)C)OC(C)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.